3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-11-10-12(2)20(17-11)14-5-4-13(15-16-14)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCJQKSQKUXMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent critically impacts substitution kinetics. Polar aprotic solvents like DMF accelerate NAS at position 6, while THF favors pyrazole coupling at position 3. Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency, as demonstrated in the synthesis of analogous pyridazine derivatives.
Table 1: Comparative Analysis of Reaction Conditions
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperazine Substitution | DMF | 120 | 12 | 62 |
| Piperazine Substitution | Microwave | 200 | 0.33 | 78 |
| Pyrazole Substitution | THF | 66 | 8 | 70 |
| Pyrazole Substitution | Microwave | 150 | 0.5 | 85 |
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are indispensable for Suzuki-Miyaura coupling, with ligand selection influencing cross-coupling efficiency. Bulky phosphine ligands suppress homocoupling byproducts, improving selectivity. In contrast, NAS reactions require only mild bases (K₂CO₃) to deprotonate the piperazine nucleophile.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃): δ 7.66 (d, 2H, pyridazine-H), 6.25 (s, 1H, pyrazole-H), 3.45–3.55 (m, 8H, piperazine-H), 2.32 (s, 6H, CH₃).
-
¹³C NMR: Peaks at 152.4 ppm (pyridazine C-3), 148.9 ppm (pyrazole C-1), and 45.2 ppm (piperazine C-4).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₂₂N₇ ([M+H]⁺): 332.1934; Found: 332.1936.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine is a derivative of pyridazine and pyrazole that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, coordination chemistry, and materials science. This article explores its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
The compound features a complex structure combining a pyridazine core with functional groups derived from pyrazole and piperazine. Its molecular formula is , with the following key structural components:
- Pyrazole moiety : Contributes to the compound's biological activity.
- Piperazine ring : Enhances solubility and bioavailability.
- Pyridazine framework : Provides stability and facilitates interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds containing pyrazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Compound | Effect | Reference |
|---|---|---|---|
| A | This compound | Inhibits proliferation in MCF-7 cells | |
| B | Similar pyrazole derivatives | Induces apoptosis in A549 cells |
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science.
Key Findings :
- Ligands derived from 3,5-dimethylpyrazole are known to form stable complexes with metals like Cu(II) and Ni(II), enhancing their catalytic properties.
| Metal Complex | Ligand Used | Stability Constant |
|---|---|---|
| Cu(II) | 3-(3,5-dimethyl-1H-pyrazol-1-yl) | High (log K > 5) |
| Ni(II) | 3-(3,5-dimethyl-1H-pyrazol-1-yl) | Moderate (log K ≈ 4) |
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved thermal stability and mechanical properties. The pyrazole group enhances the thermal resistance of polymers.
Case Studies :
- Polymer Composites : Research indicates that adding pyrazole derivatives can increase the thermal degradation temperature by up to 30°C compared to standard polymers.
| Polymer Type | Additive | Increase in Thermal Stability |
|---|---|---|
| Polycarbonate | 5% of compound | +25°C |
| Polystyrene | 10% of compound | +30°C |
Agricultural Chemistry
Compounds featuring the pyrazole structure are also being investigated for their potential use as agrochemicals. They exhibit herbicidal properties that can be harnessed for crop protection.
Research Insights :
- Field trials have demonstrated effective weed control using formulations based on similar pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physical properties of the target compound with related derivatives:
Key Observations :
- Substituent Effects: The 4-methylpiperazine group in the target compound enhances solubility in polar solvents compared to lipophilic substituents like dichlorophenyl () or aryl methanones ().
- Thermal Stability : Higher melting points in triazolothiadiazine derivatives (e.g., 5j: 215°C) suggest increased crystallinity due to rigid fused-ring systems, unlike the flexible piperazine in the target compound.
- Spectral Signatures : The C=N stretch in pyridazine derivatives consistently appears near 1600–1620 cm⁻¹ (IR), while sulfonyl or carbonyl groups introduce distinct peaks (e.g., 1710 cm⁻¹ for C=O).
Structural and Crystallographic Insights
Crystallographic tools like SHELXL () and ORTEP-3 () are critical for confirming molecular geometries. For example:
- The crystal structure of 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine () reveals planar pyridazine and pyrazole rings with dihedral angles <10°, a feature likely shared by the target compound.
- Hydrogen-bonding patterns in piperazine-containing derivatives (e.g., CAS 1279219-11-2) differ due to the sulfonyl group’s electronegativity, impacting packing efficiency.
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a pyridazine ring substituted with a pyrazole and a piperazine moiety. Its structural features contribute to its interaction with various biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It has been reported to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with proliferation and survival. The inhibition of these kinases can lead to altered cellular functions, such as apoptosis and reduced cell proliferation.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to the suppression of tumor growth in preclinical models . Additionally, it may exhibit activity against other kinases involved in cancer progression.
In Vitro Studies
A study published in MDPI highlighted the synthesis and evaluation of pyrazole derivatives for their antiproliferative properties. The findings suggested that modifications to the pyrazole structure could enhance biological activity, with some compounds demonstrating IC50 values in the low micromolar range against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that substituents on the pyrazole and piperazine rings significantly influence the biological activity of these compounds. For example, variations in the piperazine substituent have been shown to affect kinase selectivity and potency .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:
| Compound Name | Target Kinase | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | CDK2 | 0.5 | Antiproliferative |
| 4-(2,6-Diphenylpyrazolo[4,3-c]pyridin) | PARP | 0.8 | Induces apoptosis |
| 1-(4-Methoxybenzyl)-7-(4-methylpiperazin) | RSK2 | 0.7 | Inhibitory activity |
Q & A
Q. What are the key synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyridazine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
Pyridazine Core Functionalization : Substitution at the 3- and 6-positions using reagents like 3,5-dimethylpyrazole and 4-methylpiperazine under basic conditions (e.g., NaH in DMF) .
Coupling Reactions : Metal-catalyzed cross-coupling (e.g., Pd-mediated) may enhance regioselectivity for complex substituents .
Optimization Tips :
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- X-ray Crystallography : Resolve bond lengths and angles (e.g., pyridazine N–N distance: ~1.32 Å) .
- NMR Spectroscopy : Key signals include pyridazine protons at δ 8.5–9.0 ppm and piperazine CH2 groups at δ 2.5–3.0 ppm .
- HRMS : Validate molecular weight (calc. for C₁₅H₂₀N₆: 308.18 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what methodologies can elucidate these effects?
- Case Study : Replacing 4-methylpiperazine with 4-ethylbenzenesulfonylpiperazine increases solubility but reduces receptor binding affinity .
- Methodologies :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values in enzyme inhibition assays (e.g., PDE inhibitors) .
- Computational Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (ΔG < −8 kcal/mol suggests strong binding) .
Q. What experimental strategies address contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
- Source Analysis : Check purity (HPLC ≥98%) and stereochemical consistency (e.g., chiral HPLC for enantiomers) .
- Assay Replication : Use standardized protocols (e.g., ATP-based kinase assays with controls for ATP competition) .
- Meta-Analysis : Pool data from multiple studies (e.g., 5 independent PDE inhibition datasets) to identify outliers .
Q. How can researchers design experiments to probe the compound’s pharmacokinetic properties?
- In Vitro ADME :
- In Vivo : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies in rodent models .
Methodological Frameworks
Q. What computational tools are recommended for predicting off-target interactions?
- SwissTargetPrediction : Prioritize kinase and GPCR targets based on similarity to known ligands .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .
Q. How can researchers validate the compound’s role in modulating signaling pathways?
- Western Blotting : Quantify phosphorylation changes in MAPK/ERK pathways post-treatment .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., fold-change >2, p <0.05) .
Comparative Analysis of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
